3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride
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Overview
Description
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its various applications in scientific research and industry. This compound is characterized by the presence of a phenol group substituted with a propan-2-ylamino methyl group, and it is commonly used in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(Propan-2-yl)amino]methyl}phenol
- **3-{[(Propan-2-yl)amino]methyl}phenol acetate
- **3-{[(Propan-2-yl)amino]methyl}phenol sulfate
Uniqueness
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-4-3-5-10(12)6-9;/h3-6,8,11-12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXHCPLGOMWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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